Grignard Arylation Yield: 6-Methyl-3-nitropyridine N-Oxide Outperforms 6-Halogenated Analogs by 18–20%
In a direct head-to-head comparison under identical reaction conditions (THF, 60 °C, 1.2 equiv Grignard reagent, DDQ oxidation), 6-methyl-3-nitropyridine N-oxide (the target compound, designated 1g) reacts with 4-MeC₆H₄MgBr to afford the 2-arylated product in 98% isolated yield [1]. In contrast, the 6-chloro analog (1j) and 6-bromo analog (1k) give only 80% and 78% yields, respectively, with the same aryl Grignard reagent [1]. This 18–20 percentage-point yield advantage eliminates the need for a subsequent dehalogenation step required for the halogenated intermediates, reducing step count and improving atom economy.
| Evidence Dimension | Isolated yield of 2-arylated nitropyridine N-oxide product |
|---|---|
| Target Compound Data | 98% (6-methyl-3-nitropyridine N-oxide, 1g, with 4-MeC₆H₄MgBr) |
| Comparator Or Baseline | 80% (6-chloro-3-nitropyridine N-oxide, 1j, with PhMgBr); 78% (6-bromo-3-nitropyridine N-oxide, 1k, with PhMgBr) |
| Quantified Difference | +18 to +20 absolute percentage points |
| Conditions | THF, 60 °C, 1.2 equiv Grignard reagent, 12 h addition, then DDQ (1.2 equiv) oxidation, 46 h at room temperature [1] |
Why This Matters
Higher isolated yield directly reduces raw material cost per gram of product and eliminates the need for halogenation/dehalogenation steps, simplifying process-scale synthesis and shortening route length.
- [1] Zhang, F.; Duan, X.-F. Facile One-Pot Direct Arylation and Alkylation of Nitropyridine N-Oxides with Grignard Reagents. Organic Letters 2011, 13 (22), 6102–6105. Table 2, entries 8, 27, 28. DOI: 10.1021/ol202597b. View Source
